4-fluoro-N-(naphthalen-1-ylmethyl)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is a complex organic compound with the molecular formula C18H14FNO.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-fluorobenzoyl chloride with naphthalen-1-ylmethanamine and pyridin-2-ylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Compounds with substituted functional groups in place of the fluorine atom.
Scientific Research Applications
4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in binding studies with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The presence of the fluorine atom and aromatic rings enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-N-(naphthalen-1-ylmethyl)benzamide: Similar structure but lacks the pyridine ring.
N-(pyridin-2-yl)-N-(naphthalen-1-ylmethyl)benzamide: Similar structure but lacks the fluorine atom.
Uniqueness
4-Fluoro-N-[(naphthalen-1-yl)methyl]-N-(pyridin-2-yl)benzamide is unique due to the combination of the fluorine atom, naphthalene ring, and pyridine ring.
Properties
Molecular Formula |
C23H17FN2O |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
4-fluoro-N-(naphthalen-1-ylmethyl)-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C23H17FN2O/c24-20-13-11-18(12-14-20)23(27)26(22-10-3-4-15-25-22)16-19-8-5-7-17-6-1-2-9-21(17)19/h1-15H,16H2 |
InChI Key |
YZXAEZSVLMOYBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.